N,N,3,3-tetramethyl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxamide
Description
N,N,3,3-tetramethyl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxamide is a synthetic compound known for its complex structure and potential applications across various fields. This compound is characterized by its unique piperazine ring, substituted with tetramethyl groups, and a carboxamide functional group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N,N,3,3-tetramethyl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3N5O2/c1-13(2)9-21(12(23)20(3)4)5-6-22(13)8-11-18-10(19-24-11)7-14(15,16)17/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMHOXPQINTPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1CC2=NC(=NO2)CC(F)(F)F)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,3-tetramethyl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxamide involves several key steps:
Formation of the Piperazine Ring: This step usually involves cyclization reactions where suitable starting materials react under controlled conditions to form the piperazine ring structure.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced through alkylation reactions, where methylating agents react with the nitrogen atoms of the piperazine ring.
Attachment of the Oxadiazole Ring: The oxadiazole ring is synthesized separately and then coupled with the piperazine derivative through a series of condensation reactions, ensuring the precise positioning of the trifluoroethyl group.
Formation of Carboxamide:
Industrial Production Methods
Industrial production of this compound leverages optimized synthetic routes, large-scale reactors, and precise control of reaction conditions to ensure high yield and purity. The process often includes:
Large-scale Cyclization: Using automated reactors for efficient piperazine ring formation.
Continuous Alkylation:
Stepwise Condensation: Conducting stepwise condensation for coupling the oxadiazole ring, ensuring minimal by-product formation.
Final Acylation: Utilizing industrial-scale acylation techniques to introduce the carboxamide group.
Chemical Reactions Analysis
Types of Reactions
N,N,3,3-tetramethyl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, typically involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, targeting specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions with leaving groups, facilitated by nucleophiles like halides or hydroxides.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide, or chromium trioxide under acidic or basic conditions.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation conditions.
Substitution Reagents: Halides (e.g., sodium chloride), hydroxides, or organometallic reagents under varied temperature and solvent conditions.
Major Products
Oxidation Products: Oxidized derivatives with modified functional groups, such as hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives, potentially with modified ring structures or functional groups.
Substitution Products: New compounds with replaced functional groups, maintaining the core piperazine and oxadiazole structures.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a reagent for exploring novel reaction mechanisms and pathways, contributing to the development of new synthetic methodologies.
Biology
Biologically, it serves as a molecular probe in biochemical assays, helping to investigate the interactions between small molecules and biological targets.
Medicine
In medicine, it is explored for its potential therapeutic properties, particularly in drug development for targeting specific diseases through its unique chemical structure.
Industry
Industrially, it finds applications in the synthesis of advanced materials and specialty chemicals, owing to its diverse reactivity and stability under various conditions.
Mechanism of Action
The mechanism by which N,N,3,3-tetramethyl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems, modulating their activity.
Pathways: Influencing metabolic or signaling pathways, altering cellular processes or responses.
Comparison with Similar Compounds
Comparing N,N,3,3-tetramethyl-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxamide with similar compounds highlights its uniqueness:
Similar Compounds: Other piperazine derivatives, oxadiazole-containing compounds, and trifluoroethyl-substituted molecules.
Uniqueness: The specific combination of a tetramethyl-piperazine core with an oxadiazole ring and trifluoroethyl group sets it apart, offering distinct reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
